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Compound of Interest

Compound Name:
tert-Butyl 3-(2-

iodoethoxy)propanoate

Cat. No.: B2924532 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectral properties and synthetic

considerations for tert-butyl 3-(2-iodoethoxy)propanoate, a key reagent in the development

of novel therapeutics, particularly in the field of Proteolysis Targeting Chimeras (PROTACs).

While detailed experimental spectra are not publicly available, this document consolidates the

known information and provides a framework for its characterization and application.

Introduction
tert-Butyl 3-(2-iodoethoxy)propanoate (CAS No. 2296723-16-3) is a bifunctional molecule

utilized as a linker in the synthesis of PROTACs. PROTACs are emerging as a powerful

therapeutic modality designed to hijack the cell's natural protein degradation machinery to

eliminate disease-causing proteins. The iodoethoxypropanoate moiety of this compound

provides a reactive handle for conjugation to a target protein ligand or an E3 ligase ligand,

forming the characteristic tripartite structure of a PROTAC. Its application in the synthesis of a

FAK (Focal Adhesion Kinase) degrader highlights its relevance in cancer drug discovery.
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Comprehensive spectral data for tert-butyl 3-(2-iodoethoxy)propanoate is not readily

available in public databases. Chemical suppliers confirm that characterization data such as ¹H

NMR, ¹³C NMR, and mass spectrometry are generated for quality control purposes. The

following tables provide a general expectation of the spectral data based on the compound's

structure.

Table 1: Expected ¹H NMR Spectral Data
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.75 t 2H -O-CH₂-CH₂-I

~3.25 t 2H -O-CH₂-CH₂-I

~3.70 t 2H -O-CH₂-CH₂-COO-

~2.50 t 2H -O-CH₂-CH₂-COO-

~1.45 s 9H -C(CH₃)₃

Note: Predicted values. Actual shifts and coupling constants would be determined

experimentally.

Table 2: Expected ¹³C NMR Spectral Data
Chemical Shift (ppm) Assignment

~170 C=O (ester)

~80 -C(CH₃)₃

~70 -O-CH₂-CH₂-I

~68 -O-CH₂-CH₂-COO-

~35 -CH₂-COO-

~28 -C(CH₃)₃

~5 -CH₂-I

Note: Predicted values. Actual chemical shifts would be determined experimentally.
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Table 3: Expected Mass Spectrometry Data
Ion m/z Notes

[M+Na]⁺ 323.01 Calculated for C₉H₁₇INaO₃

[M-C₄H₉]⁺ 242.96 Loss of tert-butyl group

Note: Expected values for high-resolution mass spectrometry (HRMS).

Table 4: Expected Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Functional Group

~2975 C-H stretch (alkane)

~1730 C=O stretch (ester)

~1150 C-O stretch (ester and ether)

~600 C-I stretch

Note: Expected characteristic absorption bands.

Experimental Protocols
A detailed, step-by-step experimental protocol for the synthesis of tert-butyl 3-(2-
iodoethoxy)propanoate is not available in the public domain. However, a plausible synthetic

route would involve the reaction of tert-butyl 3-hydroxypropanoate with 1,2-diiodoethane or a

similar iodinating agent under basic conditions.

General Spectroscopic Methods
The following are general protocols for obtaining the spectral data mentioned above:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be

recorded on a spectrometer operating at a frequency of 400 MHz or higher. The sample

would be dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl

sulfoxide-d₆ (DMSO-d₆), with chemical shifts reported in parts per million (ppm) relative to

tetramethylsilane (TMS).
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Mass Spectrometry (MS): Mass spectra would be obtained using an electrospray ionization

(ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the

accurate mass of the parent ion and its fragments.

Infrared (IR) Spectroscopy: IR spectra would be recorded using a Fourier-transform infrared

(FTIR) spectrometer. The sample could be analyzed as a thin film on a salt plate (e.g., NaCl

or KBr) or as a solution in a suitable solvent.

Application in PROTAC Synthesis Workflow
The primary application of tert-butyl 3-(2-iodoethoxy)propanoate is as a linker in the

synthesis of PROTACs. The following diagram illustrates a generalized workflow for its use in

conjugating a target protein ligand (TPL) and an E3 ligase ligand (E3LL).

Target Protein Ligand (TPL)
with nucleophilic group (e.g., -NH2, -OH)

TPL-Linker Intermediate

SN2 Reaction

tert-Butyl 3-(2-iodoethoxy)propanoate

Acidic Deprotection
(e.g., TFA)

Activated TPL-Linker
(Carboxylic Acid)

Peptide Coupling
(e.g., HATU, DIPEA)E3 Ligase Ligand (E3LL)

with nucleophilic group

Final PROTAC Molecule

Click to download full resolution via product page

Caption: Generalized workflow for PROTAC synthesis using tert-Butyl 3-(2-
iodoethoxy)propanoate.

Conclusion
tert-Butyl 3-(2-iodoethoxy)propanoate is a valuable chemical tool for researchers in drug

development, particularly for the construction of PROTACs. While specific, publicly available

spectral data is limited, this guide provides an expected spectroscopic profile and a conceptual

framework for its synthesis and application. For definitive characterization, it is recommended

to acquire the compound from a reputable supplier who can provide a certificate of analysis

with detailed spectral data.
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To cite this document: BenchChem. [Technical Guide: Spectroscopic and Synthetic Overview
of tert-Butyl 3-(2-iodoethoxy)propanoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2924532#tert-butyl-3-2-iodoethoxy-propanoate-
spectrum]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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